molecular formula C18H21NO B1680856 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine CAS No. 262451-89-8

1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine

Cat. No. B1680856
CAS RN: 262451-89-8
M. Wt: 267.4 g/mol
InChI Key: PKUGRVAJRGZDJP-UHFFFAOYSA-N
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Description

“1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine” is a cell-permeable leukotriene A4 (LTA4) hydrolase inhibitor that suppresses LTB4 production . It has been implicated in the pathogenesis of a number of diseases including inflammatory bowel disease and psoriasis .


Molecular Structure Analysis

The molecular formula of “1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine” is C18H21NO . It has a molecular weight of 267.37 . The SMILES string representation of the molecule is C1CCN(C1)CCOc2ccc(cc2)-c3ccccc3 .


Physical And Chemical Properties Analysis

The compound is a solid with an off-white color . It has a melting point of 58-60 °C . It is soluble in DMSO at 22 mg/mL .

Scientific Research Applications

Inhibition of Leukotriene A4 (LTA4) Hydrolase

SC-22716 has been identified as a potent inhibitor of LTA4 hydrolase . This enzyme is the rate-limiting step for the production of Leukotriene B4 (LTB4), a pro-inflammatory mediator . By inhibiting this enzyme, SC-22716 can suppress the production of LTB4 .

Treatment of Inflammatory Diseases

Due to its ability to inhibit LTB4 production, SC-22716 has potential applications in the treatment of various inflammatory diseases. These include inflammatory bowel disease (IBD), psoriasis, rheumatoid arthritis, gout, and inflammatory lung diseases such as asthma .

Structure-Activity Relationship (SAR) Studies

SC-22716 has been used in SAR studies to identify novel inhibitors of LTA4 hydrolase . These studies have led to the identification of several potent inhibitors, some of which have demonstrated good oral activity in a mouse ex vivo whole blood assay .

Inhibition of Human Neutrophil Activities

LTB4, the production of which is inhibited by SC-22716, is a potent stimulant of human neutrophils. It induces chemotaxis, aggregation, degranulation, adherence, and priming of inflammatory cells . Therefore, SC-22716 may have potential applications in controlling these neutrophil activities.

Pharmacological Targeting

SC-22716 acts as a potent, competitive, and reversible inhibitor of the hydrolase and peptidase activities of human LTA4 hydrolase . This makes it an attractive pharmacological target for the development of therapeutic agents aimed at suppressing LTB4 production .

Chemical Lead in Drug Discovery

SC-22716 was identified as a primary chemical lead in the Monsanto Structure-Activity Screening Program . It was found to be a potent, competitive, reversible inhibitor of both the hydrolase and peptidase activity of human LTA4 hydrolase .

Safety and Hazards

The safety information available indicates that “1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine” is classified as a combustible solid . The flash point is not applicable . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

1-[2-(4-phenylphenoxy)ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-2-6-16(7-3-1)17-8-10-18(11-9-17)20-15-14-19-12-4-5-13-19/h1-3,6-11H,4-5,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUGRVAJRGZDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438298
Record name 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine

CAS RN

262451-89-8
Record name 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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